Citropin 1.1

Antimicrobial peptides Staphylococcus aureus Minimum inhibitory concentration

Citropin 1.1 (GLFDVIKKVASVIGGL-NH₂) is a basic, highly hydrophobic, 16-amino acid antimicrobial peptide (AMP) belonging to the aurein family, originally isolated from the dorsal and submental skin glands of the Australian blue mountains tree frog Litoria citropa. It adopts an amphipathic α-helical conformation in membrane-mimetic environments and displays wide-spectrum antimicrobial activity predominantly against Gram-positive bacteria.

Molecular Formula
Molecular Weight
Cat. No. B1577475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitropin 1.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Citropin 1.1 – A 16-Residue Cationic Antimicrobial Peptide from Australian Tree Frog Skin Secretions


Citropin 1.1 (GLFDVIKKVASVIGGL-NH₂) is a basic, highly hydrophobic, 16-amino acid antimicrobial peptide (AMP) belonging to the aurein family, originally isolated from the dorsal and submental skin glands of the Australian blue mountains tree frog Litoria citropa [1]. It adopts an amphipathic α-helical conformation in membrane-mimetic environments and displays wide-spectrum antimicrobial activity predominantly against Gram-positive bacteria [2]. Its sequence places it structurally between the shorter aurein 1.2 (13 residues) and the longer maculatin 1.1 (21 residues) within the same amphibian peptide superfamily, making it a key comparator scaffold for understanding structure-activity relationships in membrane-active peptide antibiotics [3].

Why Aurein-Family Peptides Cannot Be Interchanged: The Case for Citropin 1.1-Specific Selection


Despite sharing the N-terminal GLFD motif and aurein-family classification, citropin 1.1, aurein 1.2, maculatin 1.1, and caerin 1.1 exhibit fundamentally divergent membrane-disruption mechanisms, antimicrobial potency ranges, and synergy profiles that preclude functional interchangeability [1]. Citropin 1.1 operates via a carpet/detergent-like lytic mechanism, whereas the longer maculatin 1.1 forms discrete transmembrane pores — a mechanistic bifurcation directly tied to peptide length and curvature-sensing behavior [2]. Even among the shorter carpet-mechanism peptides, citropin 1.1 demonstrates approximately 4-fold greater anti-staphylococcal potency than aurein 1.2 in head-to-head MIC panels [3]. Substituting one aurein-family peptide for another without accounting for these quantitative differences in potency, mechanism, and secondary pharmacology (e.g., ATP synthase inhibition, antibiotic synergy) risks both underdosing and loss of the specific combinatorial advantages that citropin 1.1 uniquely provides.

Quantitative Differentiation Evidence for Citropin 1.1 Against Its Closest Peptide Comparators


Anti-Staphylococcal MIC Potency: Citropin 1.1 vs. Aurein 1.2 — A Direct Head-to-Head Comparison

In a direct head-to-head study against clinical S. aureus isolates (both superantigen-negative and -positive strains), citropin 1.1 demonstrated approximately 4-fold higher potency than its closest aurein-family analog aurein 1.2 [1]. Citropin 1.1 yielded an MIC range of 8–32 mg/L (MIC₅₀ = 16 mg/L), compared to aurein 1.2 which required 32–128 mg/L (MIC₅₀ = 64 mg/L) against the same strain panel [1]. This potency advantage was consistent across both methicillin-susceptible and methicillin-resistant S. aureus cohorts in independent studies, where citropin 1.1 MIC₅₀ was 4 mg/L against MRSA and MSSA alike, substantially below the MIC₅₀ of 64 mg/L observed for aurein 1.2 [2].

Antimicrobial peptides Staphylococcus aureus Minimum inhibitory concentration

Divergent Membrane Lysis Mechanism: Carpet Disruption by Citropin 1.1 vs. Pore-Formation by Maculatin 1.1

Confocal fluorescence microscopy of single giant unilamellar vesicles (GUVs) revealed a fundamental mechanistic divergence: citropin 1.1 (and aurein 1.2) induce total membrane destabilization with vesicle burst, characteristic of a carpet/detergent-like mechanism, whereas maculatin 1.1 mediates differential leakage of low-molecular-weight probes relative to high-molecular-weight dextrans, consistent with discrete pore formation [1]. In quantitative LUV leakage assays, the peptide/lipid mol ratio required for 50% carboxyfluorescein release was noticeably higher for citropin and aurein than for maculatin-related peptides, regardless of (POPC) or mixed (POPC/POPG) membrane composition [1]. Molecular dynamics simulations independently confirmed that the shorter aurein 1.2 and citropin 1.1 peptides induce high local membrane curvature but cannot span the bilayer, while longer maculatin 1.1 and caerin 1.1 stabilize transmembrane pores via long-range curvature sensing [2].

Membrane biophysics Carpet mechanism Pore-forming peptides

Synergistic FIC Index with Hydrophobic Antibiotics: Citropin 1.1 + Doxycycline/Clarithromycin

Checkerboard titration assays demonstrated that citropin 1.1 acts synergistically with the hydrophobic antibiotics doxycycline and clarithromycin against multiple Gram-positive pathogens, with FIC indices consistently below the 0.5 synergy threshold [1]. Specifically, citropin 1.1 combined with doxycycline yielded FIC indices of 0.385 (S. aureus), 0.312 (E. faecalis), and 0.385 (S. pyogenes); combination with clarithromycin gave FIC indices ranging from 0.312 to 0.458 across the same species [1]. In contrast, combinations with hydrophilic antibiotics (amoxicillin-clavulanate, linezolid, vancomycin) were indifferent (FIC 0.75–2.0), indicating that synergy is selectively driven by hydrophobic antibiotic pairing [1]. This synergy pattern was independently replicated against Rhodococcus equi, where citropin 1.1 synergized exclusively with clarithromycin, doxycycline, and rifampicin [2].

Antibiotic synergy Fractional inhibitory concentration Combination therapy

E. coli F₁F₀-ATP Synthase Inhibition: Citropin 1.1 vs. a Panel of Amphibian AMPs

Among a panel of 11 amphibian antimicrobial peptides tested against purified and membrane-bound E. coli F₁F₀-ATP synthase, citropin 1.1 produced 57% inhibition of ATPase activity — a moderate but significant level that distinguishes it from both highly potent inhibitors (MRP-amide, ~96%) and completely inactive peptides (caerin 1.8, 0%) [1]. This positions citropin 1.1 in a unique intermediate inhibition tier compared to the structurally related aurein 2.2 (69% inhibition) and aurein 2.3 (30% inhibition), suggesting that ATP synthase targeting represents a secondary antimicrobial mechanism that varies meaningfully across the aurein/citropin family [1]. C-terminal amidation was found to contribute an additional ~20–40% inhibition across all tested peptides, and citropin 1.1, being C-terminally amidated, benefits from this enhancement [1]. E. coli growth was abrogated in the presence of citropin 1.1, corroborating a causal link between ATP synthase inhibition and bactericidal outcome [1].

ATP synthase inhibition Secondary mechanism Amphibian antimicrobial peptides

Anti-Biofilm Activity: Citropin 1.1 MBEC vs. Conventional Antibiotics against S. aureus Biofilms

Citropin 1.1 demonstrates superior biofilm eradication capacity compared to conventional anti-staphylococcal antibiotics. Against S. aureus clinical isolates from atopic dermatitis patients, citropin 1.1 achieved minimum biofilm eradication concentrations (MBEC) of 32–128 mg/L, representing only a 2–8 fold increase over its planktonic MIC [1]. In stark contrast, erythromycin and fusidic acid — two first-line topical antistaphylococcal agents — exhibited MBEC values exceeding 512 mg/L against the same isolates, corresponding to >1,000-fold increases over their planktonic MICs [1]. Linezolid similarly showed MBEC values consistently >512 mg/L [1]. In independent studies on MRSA biofilms formed on polystyrene surfaces and central venous catheters, citropin 1.1 showed significant biofilm inhibition activity, and its synergistic combination with other AMPs further enhanced biofilm removal after 24 h of contact [2].

Biofilm eradication MBEC Staphylococcus aureus

Rapid Bactericidal Time-Kill Kinetics: Citropin 1.1 Achieves Complete Killing within 10–40 Minutes at 2× MIC

Time-kill studies demonstrated that citropin 1.1 exerts an exceptionally rapid bactericidal effect against Gram-positive cocci. At a concentration of 2× MIC, complete killing (≥99.9% reduction in CFU) of S. aureus, S. pyogenes, and E. faecalis was achieved within 10 to 40 minutes [1]. This killing rate exceeds typical bactericidal antibiotics such as vancomycin and linezolid, which generally require several hours to achieve comparable CFU reductions, and is consistent with the carpet mechanism's rapid, catastrophic membrane disruption mode [2]. S. pyogenes was the most rapidly killed organism (<10 min), while E. faecalis required longer exposure (~40 min) [1]. The rapid bactericidal kinetics were reproducible across both ATCC control strains and clinical isolates [1].

Time-kill kinetics Bactericidal speed Gram-positive cocci

High-Impact Application Scenarios for Citropin 1.1 Based on Quantitative Differentiation Evidence


Topical Formulation Development for Atopic Dermatitis-Associated S. aureus Infections

Citropin 1.1's 4-fold superior anti-staphylococcal MIC potency over aurein 1.2 (MIC₅₀ 16 vs. 64 mg/L) [1], combined with its low MBEC/MIC ratio (~2–8) against biofilm-embedded S. aureus — in stark contrast to conventional topical agents such as fusidic acid and erythromycin, which show MBEC/MIC ratios exceeding 1,000 [2] — positions citropin 1.1 as a compelling active pharmaceutical ingredient for topical creams, ointments, or medicated dressings targeting chronic atopic dermatitis flares complicated by staphylococcal biofilm colonization. Its rapid carpet-mechanism bactericidal kinetics (<20 min to complete kill) [3] are well-suited to short-contact topical applications where prolonged residence time is limited. Procurement teams developing topical anti-infective formulations should prioritize citropin 1.1 over other aurein-family peptides based on this combined potency-biofilm-speed advantage.

Combination Antibiotic-Adjuvant Therapy Exploiting Selective Synergy with Hydrophobic Antibiotics

The demonstrated synergistic FIC indices of citropin 1.1 with doxycycline (FIC 0.312–0.385) and clarithromycin (FIC 0.312–0.458) [1] — contrasted against complete indifference with hydrophilic antibiotics (FIC ≥0.917) — define a highly specific combination strategy. This enables co-formulation or sequential administration regimens where citropin 1.1's membrane-permeabilizing carpet mechanism facilitates intracellular entry of hydrophobic partner drugs, reducing the required dose of each agent by ≥3-fold [1]. For industrial R&D programs developing fixed-dose combination products against multidrug-resistant Gram-positive infections (including MRSA and VRE), or for clinical microbiology laboratories designing synergy-guided susceptibility panels, citropin 1.1 offers a mechanistically rational, quantitatively validated pairing advantage that is absent from published data on its closest aurein-family comparators.

Medical Device Coating and Catheter-Associated Biofilm Prevention

Citropin 1.1's demonstrated capacity to inhibit MRSA biofilm formation on polystyrene surfaces and central venous catheter (CVC) materials [1], coupled with its carpet-mechanism activity that is minimally affected by membrane lipid composition (unlike the pore-forming maculatin 1.1, whose Pro-15 mutants lose 10-fold activity on anionic bilayers) [2], makes it a robust candidate for antimicrobial surface coatings on indwelling medical devices. Unlike conventional antibiotics that are effectively inert against device-associated biofilms (MBEC >512 mg/L) [3], citropin 1.1 maintains bactericidal activity at concentrations achievable in coating-release kinetics. For procurement of AMPs destined for medical device coating R&D, citropin 1.1 should be selected over maculatin-family peptides whose pore-forming mechanism is more sensitive to the compositional heterogeneity of biological membranes encountered in vivo [2].

Resistance-Breaking Antimicrobial Discovery: Scaffold for Dual-Mechanism SAR Programs

Citropin 1.1's dual mechanism of action — primary carpet-type membrane disruption [1] combined with secondary intracellular targeting of F₁F₀-ATP synthase (57% inhibition) [2] — provides a structurally compact (only 16 residues) scaffold for structure-activity relationship (SAR) optimization programs aimed at developing next-generation resistance-breaking antimicrobials. The ATP synthase inhibition level (57%) differentiates citropin 1.1 from maculatin 1.1 (48%) and magainin II (20%), while being less extreme than the near-complete inhibition of the highly hemolytic MRP-amide (96%), suggesting a therapeutically balanced multi-target profile [2]. Analogue development efforts have already yielded AMP-016 and AMP-017 with 2–8 fold enhanced activity against MRSA (MIC = 4 μg/mL) and extended Gram-negative coverage including K. pneumoniae and A. baumannii [3]. For medicinal chemistry and biotech procurement groups seeking a well-characterized starting scaffold with documented SAR tractability and quantified secondary pharmacology, citropin 1.1 offers advantages over less extensively profiled aurein-family alternatives.

Quote Request

Request a Quote for Citropin 1.1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.